5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Description
5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Development
The synthesis of pyrrolo[3,2,1-ij]quinoline derivatives has been a focal point for developing new therapeutic agents. For instance, Hour et al. (2007) explored the synthesis and cytotoxicity of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, highlighting their potential anticancer applications due to significant cytotoxic effects against various cancer cell lines (Hour et al., 2007). Such research underscores the broader interest in derivatives of pyrroloquinoline for drug development.
Polymorphic Studies
Polymorphic modifications play a crucial role in the pharmacokinetics of pharmaceutical compounds. Shishkina et al. (2018) investigated the polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline derivative, demonstrating variations in crystal packing and potential implications for drug formulation and stability (Shishkina et al., 2018).
Antimicrobial and Antitumor Agents
Research into quinoline derivatives often targets their antimicrobial and antitumor properties. For instance, Idrees et al. (2020) synthesized pyrazole-3-carboxamide derivatives integrated with quinoline moieties, evaluating their in vitro antibacterial activity against common pathogens. This study contributes to the development of new antimicrobial agents with potential applications in treating infectious diseases (Idrees et al., 2020).
Novel Synthesis Methods
Innovative synthesis methods for quinoline derivatives are crucial for expanding the toolkit of chemical compounds available for drug discovery and other applications. Molina et al. (1993) described a facile synthesis approach for 3H-pyrrolo[2,3-c]quinoline derivatives, showcasing a methodology that could be applied to the synthesis of compounds with complex structures like the one (Molina et al., 1993).
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-16-5-4-13(20)10-15(16)19(24)21-14-7-11-3-2-6-22-17(23)9-12(8-14)18(11)22/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTGZMWKRLGFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.